molecular formula C24H17F2N3O B2935184 8-fluoro-5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866348-42-7

8-fluoro-5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No. B2935184
CAS RN: 866348-42-7
M. Wt: 401.417
InChI Key: MSDNHUIFEZEFED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-fluoro-5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the group of pyrazoloquinolines, which have been found to have various biological activities.

Mechanism of Action

The mechanism of action of 8-fluoro-5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or receptors involved in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that 8-fluoro-5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the activity of certain enzymes involved in inflammation, and modulate the activity of certain neurotransmitter receptors in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 8-fluoro-5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline in lab experiments include its ability to selectively target certain biological processes and its potential as a lead compound for drug development. However, its limitations include its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 8-fluoro-5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline. These include:
1. Further studies to elucidate its mechanism of action and identify its molecular targets.
2. Development of more efficient synthesis methods to improve its yield and purity.
3. Evaluation of its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
4. Investigation of its potential as a tool for studying various biological processes in vitro and in vivo.
5. Development of analogs and derivatives with improved pharmacological properties.

Synthesis Methods

The synthesis of 8-fluoro-5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline involves the reaction of 3-(4-methoxyphenyl)-5-(3-fluorobenzyl)-4H-pyrazole with 2-chloro-5-fluorobenzoic acid in the presence of a base and a coupling agent. The resulting intermediate is then subjected to a cyclization reaction to form the final product.

Scientific Research Applications

This compound has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, it has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells. In neuroscience, it has been studied for its potential use as a neuroprotective agent. In drug discovery, it has been evaluated for its ability to act as a lead compound for the development of new drugs.

properties

IUPAC Name

8-fluoro-5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F2N3O/c1-30-19-8-5-16(6-9-19)23-21-14-29(13-15-3-2-4-17(25)11-15)22-10-7-18(26)12-20(22)24(21)28-27-23/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDNHUIFEZEFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)F)CC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoro-5-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline

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